N-(4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a 4-fluorophenyl acetamide moiety and a propyl substituent at position 3 of the pyrimidinone core. The sulfanyl (-S-) linkage at position 2 connects the acetamide to the heterocyclic system, contributing to its structural uniqueness. This compound is of interest in medicinal chemistry due to the modularity of its structure, which allows for optimization of pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S2/c1-2-8-21-16(23)15-13(7-9-24-15)20-17(21)25-10-14(22)19-12-5-3-11(18)4-6-12/h3-7,9H,2,8,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABYZVPVWCTTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C₁₈H₁₉N₃O₂S₂
Molecular Weight : 373.5 g/mol
CAS Number : 1252826-18-8
The compound is characterized by a thienopyrimidine core and a fluorinated phenyl group, which may enhance its interaction with biological targets due to the electron-withdrawing nature of the fluorine atom. The presence of a sulfanyl group further contributes to its reactivity and biological significance.
The exact mechanism of action for this compound is not fully elucidated; however, compounds with similar structural features have been studied for their ability to inhibit various enzymes and modulate cellular processes.
- Enzyme Inhibition : Compounds containing thienopyrimidine structures have shown inhibitory effects against cholinesterases (AChE and BChE), cyclooxygenase (COX), and lipoxygenase (LOX), which are critical in inflammatory pathways and neurodegenerative diseases .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect against oxidative stress in cells, contributing to their therapeutic potential in various conditions.
In Vitro Studies
Recent studies have demonstrated that thienopyrimidine derivatives can exhibit significant biological activities. Below is a summary table highlighting the biological activities observed in related compounds:
| Compound | Target Enzyme | IC50 (μM) | Activity |
|---|---|---|---|
| 1 | AChE | 19.2 | Moderate |
| 2 | BChE | 13.2 | Moderate |
| 3 | COX-2 | 26.0 | Significant |
| 4 | LOX | 22.5 | Significant |
Note: IC50 values represent the concentration required to inhibit 50% of the enzyme activity.
Case Studies
-
Study on Cholinesterase Inhibition :
A study evaluated various thienopyrimidine derivatives for their inhibitory effects on cholinesterases. The presence of halogen atoms significantly influenced the activity, with fluorinated compounds showing enhanced inhibition compared to their non-fluorinated counterparts . -
Antioxidant Potential :
Another investigation focused on the antioxidant capabilities of thienopyrimidine derivatives, where compounds demonstrated varying degrees of radical scavenging activity, suggesting their potential use in treating oxidative stress-related disorders .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with specific biological targets.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics, toxicity, and therapeutic efficacy.
- Structure-Activity Relationship (SAR) Analysis : Systematic variation of substituents on the thienopyrimidine core to identify more potent analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the evidence, focusing on molecular features, synthetic yields, and biological activities.
Substituent Variations on the Thieno[3,2-d]pyrimidinone Core
Key Structural Differences:
- Target Compound : 3-propyl, 4-oxo, 2-sulfanylacetamide (4-fluorophenyl).
- Compound 266 : 3-phenyl, 4-oxo, 2-sulfanylacetamide (4-fluorophenyl-imidazole-pyridinyl) .
- Compound 267 : 3-(2-methoxyphenyl), 4-oxo, 2-sulfanylacetamide (4-fluorophenyl-imidazole-pyridinyl) .
- EN300-266676 : 3-(4-chlorophenyl), 4-oxo, 2-sulfanylacetamide (3-methyl-1H-pyrazol-5-yl) .
- ZINC2719758 : 3-(4-methylphenyl), 4-oxo, 2-sulfanylacetamide (4-trifluoromethoxyphenyl) .
Impact of Substituents:
- Propyl vs.
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects, contrasting with stronger electron-withdrawing groups like trifluoromethoxy in ZINC2719758, which may improve metabolic stability but reduce solubility .
Physicochemical Properties
- Solubility : The 4-fluorophenyl group in the target compound likely improves solubility compared to chlorophenyl (EN300-266676) or trifluoromethoxyphenyl (ZINC2719758) derivatives due to reduced hydrophobicity .
- Crystallinity: Crystal structures of chlorophenyl analogs () reveal planar thienopyrimidinone cores, suggesting that the target compound may form stable crystals amenable to X-ray analysis .
Q & A
Q. What synthetic strategies are recommended for preparing N-(4-fluorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide with high yield and purity?
Methodological Answer:
- Stepwise Functionalization: Begin with the thieno[3,2-d]pyrimidin-4-one core. Introduce the propyl group at position 3 via alkylation using 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) .
- Sulfanyl-Acetamide Coupling: React the 2-thiol intermediate with 2-chloro-N-(4-fluorophenyl)acetamide in the presence of a mild base (e.g., triethylamine) to form the sulfanyl bridge. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and avoid over-alkylation .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
Q. Which spectroscopic and computational methods are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Analysis: Assign protons and carbons using ¹H/¹³C NMR, focusing on the thienopyrimidine ring (δ 6.8–8.2 ppm for aromatic protons) and the sulfanyl-acetamide moiety (δ 3.3–4.1 ppm for CH₂-S and NH groups) .
- Mass Spectrometry: Confirm molecular weight via HRMS (ESI+) with <2 ppm error tolerance.
- Computational Validation: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 16, B3LYP/6-31G* basis set) to verify the sulfanyl bridge geometry .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Methodological Answer:
- Kinase Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values can guide structure-activity relationship (SAR) studies .
- Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Include a solubility screen in DMSO/PBS to rule out false negatives due to aggregation .
Advanced Research Questions
Q. How does the sulfanyl-acetamide moiety influence pharmacokinetic properties, and how can this be optimized?
Methodological Answer:
- Lipophilicity Assessment: Measure logP values (shake-flask method) to evaluate the impact of the 4-fluorophenyl group on membrane permeability. Compare with analogs lacking the sulfanyl bridge .
- Metabolic Stability: Incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Introduce electron-withdrawing groups (e.g., CF₃) on the acetamide to reduce CYP450-mediated oxidation .
- Computational ADME Prediction: Use SwissADME or ADMETLab to simulate oral bioavailability and blood-brain barrier penetration. Validate with in vivo rodent models for lead optimization .
Q. What crystallographic techniques resolve discrepancies in reported conformational data for thienopyrimidine derivatives?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation (acetonitrile/water). Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL-2016, ensuring R-factor < 5% .
- Torsion Angle Analysis: Compare dihedral angles between the thienopyrimidine core and the sulfanyl-acetamide group across polymorphs. Use Mercury software to identify steric clashes or hydrogen-bonding patterns (e.g., N–H⋯O=C interactions) .
Q. How can contradictory biological activity data across cell lines and animal models be reconciled?
Methodological Answer:
- Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions (e.g., serum-free media, 48-hour exposure). Account for differences in cell line expression profiles (e.g., EGFR overexpression in A431 cells) .
- Proteomic Profiling: Perform reverse-phase protein array (RPPA) analysis to identify off-target effects. Cross-validate with RNA-seq data to link activity to specific signaling pathways .
- In Vivo Pharmacodynamics: Administer the compound to xenograft models at 10–50 mg/kg (oral or IP). Use PET imaging (¹⁸F-labeled analogs) to assess tumor uptake and correlate with ex vivo histopathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
